1'-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
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Overview
Description
1’-{[Benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom, providing it with distinct chemical properties.
Preparation Methods
The synthesis of 1’-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one involves multiple steps, typically starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The spiro structure can be introduced through a series of cyclization reactions, often involving the use of protecting groups and specific catalysts to ensure the correct formation of the desired product .
Chemical Reactions Analysis
1’-{[Benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
1’-{[Benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core makes it a valuable tool in studying biological processes, as indole derivatives are known to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1’-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets within cells. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1’-{[Benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can be compared to other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The unique spiro structure of 1’-{[benzyl(methyl)amino]methyl}-5-methyl-5-phenylspiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one sets it apart from these compounds, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C27H28N2O3 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
1'-[[benzyl(methyl)amino]methyl]-5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C27H28N2O3/c1-26(22-13-7-4-8-14-22)18-31-27(32-19-26)23-15-9-10-16-24(23)29(25(27)30)20-28(2)17-21-11-5-3-6-12-21/h3-16H,17-20H2,1-2H3 |
InChI Key |
JHCIHKBWJHDFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)CN(C)CC4=CC=CC=C4)OC1)C5=CC=CC=C5 |
Origin of Product |
United States |
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